Analytical Characterization of 2-Ethoxy-6-methoxyquinoline: Exact Mass, Structural Elucidation, and Mass Spectrometry Profiling
Analytical Characterization of 2-Ethoxy-6-methoxyquinoline: Exact Mass, Structural Elucidation, and Mass Spectrometry Profiling
Executive Summary & Pharmacological Context
Quinoline derivatives represent a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of bioactivities ranging from antimalarial to anticancer properties. Recently, highly substituted oxygenated quinolines, including derivatives of 2-Ethoxy-6-methoxyquinoline , have been identified as critical bioactive metabolites in alkaloid-rich plant extracts (such as Senna didymobotrya), demonstrating potent anti-proliferative and photodynamic activities against MCF-7 breast cancer cell lines 1.
For researchers and drug development professionals, the unambiguous structural elucidation of these trace alkaloids is paramount. This whitepaper provides an authoritative guide to the exact mass determination, molecular formula validation, and High-Resolution Mass Spectrometry (HRMS) fragmentation profiling of 2-Ethoxy-6-methoxyquinoline.
Physicochemical Profiling & Exact Mass Determination
The precise identification of small molecules in complex matrices relies heavily on exact mass measurements. 2-Ethoxy-6-methoxyquinoline consists of a quinoline core substituted with an ethoxy group at the C2 position and a methoxy group at the C6 position.
Molecular Formula and Monoisotopic Mass
The calculation of the exact monoisotopic mass is derived from the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ).
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Molecular Formula: C12H13NO2
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Average Molecular Weight: 203.24 g/mol
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Exact Monoisotopic Mass Calculation:
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Carbon ( 12×12.000000 ) = 144.000000 Da
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Hydrogen ( 13×1.007825 ) = 13.101725 Da
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Nitrogen ( 1×14.003074 ) = 14.003074 Da
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Oxygen ( 2×15.994915 ) = 31.989830 Da
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Total Exact Mass: 203.0946 Da
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In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic quinoline nitrogen, yielding a [M+H]+ precursor ion at m/z 204.1019 .
Quantitative Data Summary
Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Profile
| Ion Species | Formula | Theoretical Exact Mass ( m/z ) | Mass Error Tolerance | Relative Abundance (Isotopic) |
| Neutral Molecule | C12H13NO2 | 203.0946 | N/A | N/A |
| Protonated Adduct [M+H]+ | C12H14NO2+ | 204.1019 | ≤5 ppm | 100% (M) |
[M+H]+
| 13C12C11H14NO2+ | 205.1053 | ≤5 ppm | ~13.5% (M+1) |
| Sodium Adduct [M+Na]+ | C12H13NO2Na+ | 226.0838 | ≤5 ppm | Variable |
Mass Spectrometry Fragmentation Pathways (Mechanistic Insights)
Understanding the gas-phase chemistry of oxygenated quinolines is critical for distinguishing 2-Ethoxy-6-methoxyquinoline from its structural isomers. The fragmentation is driven by the stability of the resulting carbocations and the energetic favorability of neutral losses 2.
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Ethoxy Cleavage (Loss of C2H4 ): The most kinetically favored pathway is the loss of ethylene ( 28.03 Da ) from the C2-ethoxy group via a McLafferty-type rearrangement. This yields a highly stable 2-quinolone-like fragment at m/z 176.0706 .
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Methoxy Cleavage (Loss of CH3∙ ): Oxygenated quinolines frequently exhibit the homolytic cleavage of the methoxy methyl group, expelling a methyl radical ( 15.02 Da ) and leaving a stable radical cation 3.
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Heterocyclic Ring Opening (Loss of HCN): A hallmark of nitrogenous heterocycles is the expulsion of hydrogen cyanide ( 27.01 Da ) from the core ring system following initial substituent losses.
Proposed ESI-HRMS fragmentation pathway for 2-Ethoxy-6-methoxyquinoline.
Experimental Methodology: LC-HRMS Analytical Workflow
To ensure a self-validating and reproducible system, the following protocol details the optimal parameters for extracting and characterizing 2-Ethoxy-6-methoxyquinoline using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) 4.
Step 1: Sample Preparation & Extraction
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Causality: Alkaloids are prone to degradation and matrix suppression. A biphasic extraction isolates the hydrophobic quinoline while precipitating proteins.
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Protocol:
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Dissolve the crude extract or synthetic sample in a small volume of Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL .
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Dilute of the stock with of LC-MS grade Methanol.
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Centrifuge at 10,000 rpm for 10 minutes at 4∘C to remove particulates.
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Transfer the supernatant to an amber HPLC vial (to prevent photolytic degradation).
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Step 2: Chromatographic Separation (UHPLC)
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Causality: A reversed-phase C18 column is selected due to the hydrophobic nature of the ethoxy and methoxy substituents on the aromatic core. Formic acid is added to the mobile phase to ensure the quinoline nitrogen ( pKa≈4.5 ) remains fully protonated, maximizing ESI+ ionization efficiency.
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Protocol:
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Column: Zorbax Eclipse Plus C18 ( ).
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Mobile Phase A: H2O + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 60% B over 10 min , ramp to 100% B over 5 min .
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Flow Rate: 0.3 mL/min .
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Step 3: High-Resolution Mass Spectrometry (Orbitrap / Q-TOF)
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Causality: High mass accuracy ( <5 ppm ) is mandatory to differentiate C12H13NO2 from isobaric environmental contaminants.
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Protocol:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Capillary Voltage: 3.5 kV .
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Desolvation Temperature: 350∘C .
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Scan Range: m/z 50–500 at a resolution of 60,000 (FWHM at m/z 200 ).
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MS/MS Collision Energy: Stepped Higher-energy Collisional Dissociation (HCD) at 20,30, and 40 eV .
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Step-by-step LC-HRMS analytical workflow for quinoline characterization.
Conclusion
The analytical profiling of 2-Ethoxy-6-methoxyquinoline requires a rigorous approach combining precise exact mass calculations ( 203.0946 Da ) with high-resolution tandem mass spectrometry. By understanding the mechanistic pathways of its fragmentation—specifically the predictable loss of ethylene from the ethoxy group and methyl radicals from the methoxy group—analytical scientists can confidently identify this bioactive scaffold in complex biological and synthetic matrices.
References
- Olofinsan et al. (2025).Anti-proliferative and photodynamic activities of Senna didymobotrya (Fresen.) leaf alkaloid-rich extracts against breast cancer cells. BMC Complementary Medicine and Therapies.
- Benchchem.Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline.
- Analytical Chemistry, ACS Publications.Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern.
- Canadian Science Publishing.MASS SPECTRA OF OXYGENATED QUINOLINES.
